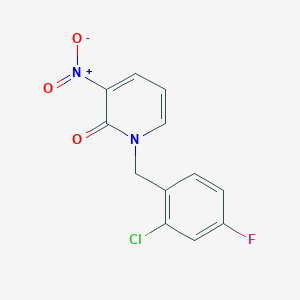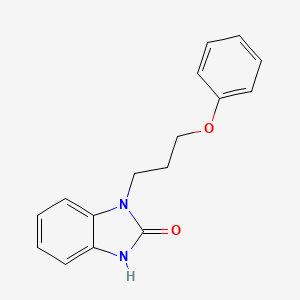![molecular formula C19H28N4O3 B5536520 1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)
1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone is a compound of significant interest due to its structural uniqueness and potential for biological activity. The compound features a complex structure with the integration of a 1,2,4-oxadiazole ring, which is known for its relevance in medicinal chemistry due to the diverse pharmacological properties associated with this moiety (Kharchenko, Detistov, & Orlov, 2008).
Synthesis Analysis
The synthesis of such compounds typically involves one-pot condensation strategies, utilizing precursors like 5-oxopyrrolidine-3-carboxylic acids and carbonyldiimidazole, leading to the formation of bicyclic systems with the 1,2,4-oxadiazole ring. These syntheses are confirmed through methods such as IR, 1H NMR, and mass spectrometry, showcasing the compound's intricate design and successful integration of the desired functional groups (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction and DFT calculations, reveals the compound's detailed geometry, including bond lengths, angles, and conformational preferences. These analyses provide insights into the molecular interactions and stability critical for understanding the compound's chemical reactivity and potential biological interactions (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
The compound's chemical reactivity includes interactions with various reagents and potential for participating in cycloaddition reactions, contributing to the synthesis of novel compounds with diverse biological activities. The presence of functional groups like the oxadiazole moiety influences its chemical properties, including electrophilic and nucleophilic reactions, showcasing its versatility in synthetic chemistry (Kumar & Perumal, 2007).
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Compounds with complex structures similar to the mentioned chemical often undergo extensive pharmacokinetic and metabolic studies to understand their disposition, metabolism, and excretion in humans. For example, the study of the disposition and metabolism of SB-649868, an orexin receptor antagonist, revealed insights into its elimination pathways, highlighting the importance of such studies for drug development (Renzulli et al., 2011).
Molecular Imaging and Receptor Occupancy
Molecular imaging techniques, such as positron emission tomography (PET), utilize compounds that can bind to specific brain receptors to visualize and quantify receptor occupancy in vivo. This approach helps in the development and therapeutic monitoring of drugs targeting specific receptors in the brain (Ametamey et al., 2007).
Biomarker Development
Compounds are also studied for their potential as biomarkers of exposure to environmental or dietary carcinogens, as seen in the research on heterocyclic aromatic amines (HAs) in cooked foods. Such studies aim to assess human exposure levels and understand the risk factors associated with diet-related carcinogenesis (Wakabayashi et al., 1993).
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopentyl-4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-13-20-17(26-21-13)10-14-6-8-22(9-7-14)19(25)15-11-18(24)23(12-15)16-4-2-3-5-16/h14-16H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAIUXGKVKIJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)
![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)
![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)
![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)
![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)